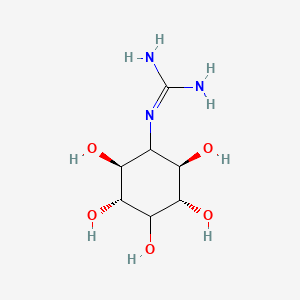

1-Guanidino-1-deoxy-scyllo-inositol

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C7H15N3O5 |

|---|---|

分子量 |

221.21 g/mol |

IUPAC名 |

2-[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C7H15N3O5/c8-7(9)10-1-2(11)4(13)6(15)5(14)3(1)12/h1-6,11-15H,(H4,8,9,10)/t1?,2-,3+,4+,5-,6? |

InChIキー |

LXQDZCCPYLOHOJ-UYSNGIAKSA-N |

SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N=C(N)N |

異性体SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1N=C(N)N)O)O)O)O)O |

正規SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N=C(N)N |

製品の起源 |

United States |

Occurrence and Biological Context of 1 Guanidino 1 Deoxy Scyllo Inositol

The primary significance of 1-Guanidino-1-deoxy-scyllo-inositol lies in its role as a precursor in the microbial world, particularly within the actinomycetes, a group of bacteria renowned for their prolific production of antibiotics and other bioactive compounds.

Natural Presence in Microorganisms

Association with Streptomyces Species:

The most well-documented natural occurrence of this compound is within the metabolic pathways of Streptomyces species. Specifically, its presence is inextricably linked to the biosynthesis of streptomycin (B1217042), an antibiotic produced by Streptomyces griseus. nih.gov The biosynthesis of the streptidine (B14820) moiety of streptomycin proceeds through a series of enzymatic modifications of myo-inositol, with this compound being a key, stable intermediate in this transformation. nih.gov

While Streptomyces griseus is the canonical producer of streptomycin, other Streptomyces species are also known to produce related aminocyclitol antibiotics. For instance, streptothricins, another class of aminocyclitol antibiotics, are produced by species such as Streptomyces lavendulae and Streptomyces rochei. acs.orgnih.gov However, it is important to note that the biosynthesis of the guanidino-containing core of streptothricin (B1209867), known as streptolidine (B1256088), follows a different pathway that originates from L-arginine, not from a guanidinylated inositol (B14025). nih.govnih.gov This distinction highlights the specific association of this compound with the streptomycin biosynthetic pathway.

The table below summarizes the association of key Streptomyces species with the production of relevant aminocyclitol antibiotics.

| Streptomyces Species | Associated Aminocyclitol Antibiotic | Presence of this compound in Pathway |

| Streptomyces griseus | Streptomycin | Yes |

| Streptomyces lavendulae | Streptothricin | No |

| Streptomyces rochei | Streptothricin | No |

Role in Secondary Metabolite Biosynthesis

The role of this compound in secondary metabolism is highly specific. It functions as a committed intermediate in the biosynthesis of the streptidine core of streptomycin. The formation of this compound represents a key step in the pathway, where a guanidino group from L-arginine is transferred to an aminated scyllo-inositol derivative. kegg.jp

The enzyme responsible for this crucial step is an amidinotransferase, specifically L-arginine:inosamine-phosphate amidinotransferase (StrB1). kegg.jp This enzyme catalyzes the transfer of the amidino group from L-arginine to a phosphorylated amino-inositol intermediate, leading to the formation of a guanidino-inositol phosphate (B84403) derivative. Subsequent dephosphorylation yields this compound. nih.gov The stereospecific dehydrogenation of this compound is another critical step in the pathway leading to streptidine. nih.gov

Broader Context within Aminocyclitol Antibiotic Pathways

Aminocyclitol antibiotics are a diverse class of natural products characterized by an aminocyclitol core, which is a cyclohexane (B81311) ring substituted with amino and hydroxyl groups. The biosynthetic pathways leading to these antibiotics, while sharing some common features, also exhibit significant diversity.

The biosynthesis of streptomycin, involving this compound, is a classic example of a pathway that utilizes a modified inositol as a scaffold. The streptidine moiety is assembled through a series of enzymatic reactions including oxidation, transamination, phosphorylation, and two separate guanidination events. kegg.jp

In contrast, the biosynthesis of streptothricin, another important aminocyclitol antibiotic, showcases a different strategy for the formation of its guanidino-containing core, streptolidine. As mentioned earlier, the streptolidine ring system is derived from L-arginine through a series of enzymatic transformations that include hydroxylation and cyclization. nih.gov This pathway does not involve a pre-formed inositol ring that is subsequently guanidinylated.

The table below provides a comparative overview of the key features of the streptomycin and streptothricin biosynthetic pathways.

| Feature | Streptomycin Biosynthesis | Streptothricin Biosynthesis |

| Guanidino Core | Streptidine | Streptolidine |

| Precursor of Guanidino Core | myo-Inositol | L-Arginine |

| Key Intermediate | This compound | (3R,4R)-(OH)₂-L-Arg, (4R)-OH-capreomycidine |

| Key Enzyme Types | Amidinotransferase, Dehydrogenase | Dihydroxylase, Cyclase, Nonribosomal Peptide Synthetase |

This comparison underscores the distinct biosynthetic logic employed by nature to construct complex bioactive molecules. While both pathways lead to the formation of guanidino-containing aminocyclitol antibiotics, the specific intermediates and enzymatic machinery are tailored to the unique structural features of the final products. The study of compounds like this compound provides valuable insights into the intricate and varied world of secondary metabolite biosynthesis.

Biosynthetic Pathways and Enzymology of 1 Guanidino 1 Deoxy Scyllo Inositol

Precursor Utilization and Initial Conversion Steps

The initial phase of the biosynthetic pathway sets the foundation for the scyllo-inositol core, which is subsequently modified.

The biosynthesis of 1-guanidino-1-deoxy-scyllo-inositol begins with myo-inositol, one of the nine stereoisomers of inositol (B14025). Myo-inositol is a ubiquitous carbocyclic sugar polyalcohol that serves as a fundamental precursor in a multitude of cellular processes. In bacteria like Streptomyces griseus, myo-inositol can be converted to scyllo-inositol. This transformation is a critical starting point, establishing the specific stereochemistry of the cyclohexanehexol ring that defines the "scyllo" configuration, where hydroxyl groups are arranged alternately above and below the plane of the ring. While myo-inositol can be synthesized de novo from glucose in many organisms, its conversion to scyllo-inositol is a key epimerization step in the pathway toward this compound.

Following the formation of the scyllo-inositol core, a series of enzymatic modifications occur to produce amino-deoxy-scyllo-inositol intermediates. These steps involve the removal of a hydroxyl group and the introduction of an amino group. One of the key early intermediates in related biosynthetic pathways, such as that for 2-deoxystreptamine, is 2-deoxy-scyllo-inosose (B3429959). The formation of such deoxy-inosose intermediates is a common strategy in the biosynthesis of aminocyclitols. Subsequent transamination reactions, catalyzed by specific aminotransferases, introduce an amino group onto the cyclitol ring, leading to the formation of compounds like 1-amino-1-deoxy-scyllo-inositol. These amino-deoxy-scyllo-inositol molecules then serve as the direct substrates for the subsequent guanidino group transfer.

Guanidino Group Transfer Reactions

The final key stage in the biosynthesis is the addition of a guanidino group to the amino-deoxy-scyllo-inositol intermediate.

The enzyme responsible for the guanidination step is scyllo-inosamine-4-phosphate (B1261351) amidinotransferase, classified under EC number 2.1.4.2. This enzyme belongs to the transferase family and specifically catalyzes the transfer of an amidino group from a donor molecule to an acceptor. In the context of streptomycin (B1217042) biosynthesis in Streptomyces griseus, this enzyme is also known as L-arginine:inosamine-phosphate amidinotransferase StrB1.

scyllo-Inosamine-4-phosphate amidinotransferase exhibits specificity for its substrates. The guanidino group donor is typically L-arginine, while the acceptor is a phosphorylated inosamine, specifically scyllo-inosamine-4-phosphate. The catalytic mechanism is thought to be similar to other amidinotransferases, such as L-arginine:glycine amidinotransferase. The reaction generally proceeds through a two-step nucleophilic attack. Structural studies of StrB1 from Streptomyces griseus reveal an active site cavity that accommodates both the L-arginine and the scyllo-inosamine 4-phosphate substrates, allowing for the efficient transfer of the amidino group. The residues involved in substrate binding and catalysis are conserved across related amidinotransferases, suggesting a shared reaction mechanism.

The catalytic action of scyllo-inosamine-4-phosphate amidinotransferase on its substrates, L-arginine and scyllo-inosamine-4-phosphate, results in the formation of this compound 4-phosphate and L-ornithine. This phosphorylated guanidino-cyclitol is an intermediate in the pathway. The final step to yield this compound involves the removal of the phosphate (B84403) group by a phosphatase. Specifically, this compound 4-phosphate phosphatase catalyzes the hydrolysis of the phosphate group, yielding the final product, this compound, and inorganic phosphate.

Interactive Data Table: Enzymes in this compound Biosynthesis

| Enzyme Name | EC Number | Function | Substrates | Products |

| scyllo-Inosamine-4-phosphate amidinotransferase | 2.1.4.2 | Transfers a guanidino group | L-arginine, scyllo-inosamine-4-phosphate | This compound 4-phosphate, L-ornithine |

| This compound 4-phosphate phosphatase | N/A | Removes a phosphate group | This compound 4-phosphate, H₂O | This compound, Phosphate |

Amidinotransferase-Catalyzed Pathways in Streptomycin Biosynthesis

The biosynthesis of the antibiotic streptomycin in species like Streptomyces griseus is a complex enzymatic process that assembles three distinct molecular components: streptidine (B14820), streptose, and N-methyl-L-glucosamine. uniprot.orgbiotechnologynotes.com The formation of the diguanidinated scyllo-inositol moiety, known as streptidine, is a critical part of this pathway and relies on the activity of specific enzymes, including amidinotransferases. ontosight.ainih.gov The biosynthesis of streptidine begins with myo-inositol, which is converted through a series of steps to produce key intermediates. nih.gov

A pivotal step in this pathway is the transfer of a guanidino group to an aminocyclitol acceptor. Research has identified at least two distinct amidinotransferase activities in Streptomyces griseus. nih.gov These enzymes catalyze the transfer of an amidino group from a donor molecule, typically L-arginine, to an amino group on the scyllo-inositol scaffold. nih.govwikipedia.org The first of these transfers results in the formation of this compound. This reaction is catalyzed by an inosamine-phosphate amidinotransferase, such as StrB1, which transfers an amidino group to aminodeoxy-scyllo-inositol phosphate. uniprot.org This initial guanidination is a crucial step, committing the intermediate to the streptidine branch of the streptomycin biosynthetic pathway. nih.govnih.gov The process involves a second transamidination to form the final diguanidinated streptidine-6-phosphate before it is incorporated into the final streptomycin molecule. uniprot.org

Intermediates and Branching Pathways in Aminoglycoside Production

The compound this compound is a key intermediate in the biosynthesis of aminoglycoside antibiotics, particularly streptomycin and the related compound bluensomycin (B1667139). nih.govnih.govebi.ac.uk In the streptomycin pathway within Streptomyces griseus, myo-inositol undergoes a series of enzymatic modifications, including oxidation, transamination, and phosphorylation, before the first guanidination step. nih.govwikipedia.org The resulting monoguanidinated intermediate, guanidinodeoxy-scyllo-inositol (or its phosphorylated form), stands at a branching point that can lead to different final aminoglycoside products in different organisms. nih.gov

Relationship to Bluensomycin Biosynthesis and Bluensidine Formation

The biosynthetic pathway of bluensomycin, produced by Streptomyces hygroscopicus form glebosus, provides a clear example of a branching pathway from the core streptidine synthesis. nih.govoup.com Bluensomycin and streptomycin are structurally similar, with the primary difference lying in the aminocyclitol moiety: bluensomycin contains bluensidine, while streptomycin contains streptidine. oup.comoup.com Bluensidine is 1-O-carbamoyl-3-guanidinodeoxy-scyllo-inositol, differing from streptidine which has a second guanidino group instead of a carbamoyl (B1232498) group at the C-1 position. nih.gov

The biosynthesis of both aminocyclitols starts from myo-inositol and shares the initial five enzymatic steps required to produce guanidinodeoxy-scyllo-inositol. nih.gov At this juncture, the pathways diverge. While streptomycin producers like S. griseus proceed with a second guanidination to form streptidine phosphate, bluensomycin producers lack the subsequent three enzymes for this step. nih.gov Instead, extracts from the bluensomycin producer catalyze a Mg2+-dependent carbamoylation of the free guanidinodeoxy-scyllo-inositol intermediate using carbamoyl phosphate as the donor. This reaction forms bluensidine, which is then phosphorylated to bluensidine-P before its incorporation into the final bluensomycin molecule. nih.gov This O-carbamoyltransferase activity is absent in streptomycin-producing organisms. nih.gov Interestingly, free bluensidine appears to be a normal intermediate in its pathway, whereas free streptidine is not an intermediate in the endogenous biosynthesis of streptomycin. nih.gov

Metabolic Transformations and Associated Enzymes of 1 Guanidino 1 Deoxy Scyllo Inositol

Phosphohydrolysis of Guanidino-Deoxy-scyllo-Inositol Phosphates

The removal of phosphate (B84403) groups from phosphorylated intermediates of 1-guanidino-1-deoxy-scyllo-inositol is a critical step in its metabolic pathway. This process is catalyzed by a specific phosphatase enzyme.

Characterization of Guanidinodeoxy-scyllo-inositol-4-phosphatase (EC 3.1.3.40)

Guanidinodeoxy-scyllo-inositol-4-phosphatase is the enzyme responsible for the hydrolysis of the 4-phosphate ester of this compound. wikipedia.orgexpasy.org It is classified under the EC number 3.1.3.40. wikipedia.orgqmul.ac.uk This enzyme belongs to the family of hydrolases, specifically those that act on phosphoric monoester bonds. wikipedia.org

The primary function of this phosphatase is to catalyze the following chemical reaction: this compound 4-phosphate + H₂O → this compound + phosphate. expasy.orgqmul.ac.ukwikipedia.org

This reaction is a key step in the biosynthesis of streptomycin (B1217042). genome.jp The systematic name for this enzyme is this compound-4-phosphate 4-phosphohydrolase. wikipedia.orgqmul.ac.uk Other common names include 1-guanidino-scyllo-inositol 4-phosphatase and this compound-4-P phosphohydrolase. wikipedia.orgqmul.ac.uk

Research has shown that guanidinodeoxy-scyllo-inositol-4-phosphatase exhibits a degree of substrate specificity. Studies on phosphatases involved in streptomycin biosynthesis have demonstrated the separation and distinct substrate specificities of enzymes acting on guanidinodeoxy-scyllo-inositol phosphate and other phosphorylated intermediates. genome.jp While detailed kinetic parameters for this specific enzyme are not extensively documented in readily available literature, the study of similar inositol (B14025) phosphatases reveals that substrate binding and catalysis can be complex, often involving a two-step mechanism where the dissociation constant (Kd) can be significantly lower than the Michaelis constant (Km), suggesting that a conformational change in the enzyme may precede the catalytic step. nih.gov The specificity of these enzymes is often dictated by unique structural features that create a binding pocket tailored for inositol polyphosphates, rendering them inactive against other types of phosphorylated substrates. nih.gov

| Substrate | Product(s) |

| This compound 4-phosphate | This compound and phosphate |

This table illustrates the substrate and resulting products of the reaction catalyzed by Guanidinodeoxy-scyllo-inositol-4-phosphatase.

The regulation of inositol phosphatase activity is a complex process that can involve various mechanisms. In other, more extensively studied inositol phosphate systems, regulation can occur through guanine (B1146940) nucleotides, which can both stimulate the formation and inhibit the breakdown of inositol phosphates. nih.gov For instance, GTPγS has been shown to inhibit the hydrolysis of inositol 1,4,5-trisphosphate. nih.gov Additionally, the activity of some inositol phosphatases is influenced by allosteric activators and the phosphorylation state of the substrate, which can lead to significant increases in the catalytic rate (kcat) and decreases in the Michaelis constant (Km). nih.gov In the context of the immune system, the recruitment of SH2-domain-containing inositol polyphosphate 5-phosphatases (SHIP) to inhibitory receptors demonstrates a mechanism of negative regulation by hydrolyzing specific inositol phosphates. nih.gov While direct regulatory mechanisms for guanidinodeoxy-scyllo-inositol-4-phosphatase are not well-defined, it is plausible that similar principles of substrate availability and potential allosteric regulation are at play.

Transamination Reactions Involving Guanidino-Deoxy-scyllo-Inositol Derivatives

Transamination reactions are vital for the introduction of amino groups into the scyllo-inositol core, leading to the formation of various aminocyclitol derivatives.

Activity of 1D-1-Guanidino-3-amino-1,3-dideoxy-scyllo-inositol Transaminase (EC 2.6.1.56)

This enzyme, also known as guanidinoaminodideoxy-scyllo-inositol-pyruvate aminotransferase, catalyzes a key transamination step in the biosynthesis of certain aminocyclitol-containing natural products. wikipedia.org It is classified under the EC number 2.6.1.56. wikipedia.orgqmul.ac.uk

The enzyme facilitates the transfer of an amino group from a donor molecule to a guanidino-deoxy-scyllo-inositol derivative. The specific reaction catalyzed is: 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol + pyruvate (B1213749) ⇌ 1D-1-guanidino-1-deoxy-3-dehydro-scyllo-inositol + L-alanine. wikipedia.orgwikipedia.org

This reaction demonstrates the enzyme's role in converting an amino-substituted guanidino-scyllo-inositol into a keto-derivative, with the concomitant formation of an amino acid. wikipedia.org This transaminase belongs to the transferase family, specifically the aminotransferases. wikipedia.org While pyruvate is a common amino group acceptor, research has indicated that L-glutamate and L-glutamine can also serve as amino donors in related transamination reactions. expasy.org The systematic name for this enzyme class is 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol:pyruvate aminotransferase. wikipedia.org

| Enzyme | EC Number | Substrates | Products |

| 1D-1-Guanidino-3-amino-1,3-dideoxy-scyllo-inositol Transaminase | 2.6.1.56 | 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol, Pyruvate | 1D-1-guanidino-1-deoxy-3-dehydro-scyllo-inositol, L-alanine |

This table summarizes the enzymatic activity of 1D-1-Guanidino-3-amino-1,3-dideoxy-scyllo-inositol Transaminase.

Substrate and Product Relationships in Transaminase Reactions

A key enzymatic reaction involving a close structural relative of this compound is catalyzed by the enzyme 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol transaminase (EC 2.6.1.56). nih.gov This enzyme plays a crucial role in the biosynthesis of aminoglycoside antibiotics, such as streptomycin. nih.govebi.ac.uk

The transaminase utilizes 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol as its amino group donor and pyruvate as the amino group acceptor. The reaction results in the formation of two products: 1D-1-guanidino-1-deoxy-3-dehydro-scyllo-inositol and L-alanine . nih.gov This transformation is a critical step in modifying the inositol ring, introducing a ketone group at the C-3 position, which is a precursor to further modifications in the streptomycin biosynthesis pathway.

The systematic name for this enzyme is 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol:pyruvate aminotransferase. nih.gov It is also commonly referred to as guanidinoaminodideoxy-scyllo-inositol-pyruvate aminotransferase or L-alanine-N-amidino-3-(or 5-)keto-scyllo-inosamine transaminase. nih.gov

While the direct substrate is not this compound itself, the product, 1D-1-guanidino-1-deoxy-3-dehydro-scyllo-inositol, is a direct precursor. The subsequent reduction of the 3-dehydro group to a hydroxyl group would yield this compound. This highlights a critical substrate-product relationship in the metabolic pathway.

Table 1: Substrate and Product Relationships in the Transaminase Reaction

| Enzyme | Substrates | Products |

| 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol transaminase | 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol, Pyruvate | 1D-1-guanidino-1-deoxy-3-dehydro-scyllo-inositol, L-alanine |

Another pertinent enzyme is guanidinodeoxy-scyllo-inositol-4-phosphatase (EC 3.1.3.40). expasy.org This enzyme acts on a phosphorylated derivative of the target compound, catalyzing the hydrolysis of This compound 4-phosphate to This compound and phosphate. expasy.org This reaction demonstrates a direct enzymatic step in the formation of the final, non-phosphorylated compound.

Comparative Analysis of Enzymatic Specificities within Inositol Metabolism

The enzymes involved in inositol metabolism exhibit a range of specificities for their substrates, which is crucial for the regulation of the various metabolic pathways that utilize inositols and their derivatives.

Myo-inositol dehydrogenase (EC 1.1.1.18), for instance, primarily catalyzes the NAD+-dependent oxidation of myo-inositol to scyllo-inosose. However, studies have shown that this enzyme can also act on other inositol stereoisomers, albeit with different efficiencies. The active site of myo-inositol dehydrogenase from Bacillus subtilis can recognize and catalyze the oxidation of various mono- and disaccharides, as well as some substituted inositol derivatives. nih.gov This demonstrates a degree of promiscuity, which can be contrasted with the high specificity of other enzymes in the pathway.

In the context of guanidino-inositol derivatives, the enzymes involved in streptomycin biosynthesis showcase a high degree of specificity. The 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol transaminase specifically acts on its guanidinated and aminated scyllo-inositol substrate. nih.gov This specificity ensures the correct modification of the streptidine (B14820) moiety of streptomycin.

The study of aminotransferases in general provides further insight into substrate specificity. The selectivity of transaminases is remarkably high, with enzymes like GOT1 and GPT reacting many orders of magnitude less efficiently with substrates that have even minor structural differences from their preferred substrates. nih.gov For example, the replacement of a side-chain carboxylate with an amido group can decrease the reaction efficiency by a factor of approximately 10^6. mdpi.com This high fidelity is essential for preventing the erroneous synthesis of metabolites.

The kinetic parameters of these enzymes, such as the Michaelis constant (K_m) and the catalytic constant (k_cat), provide a quantitative measure of their substrate specificity. For instance, comparing the k_cat/K_m values for different substrates allows for a direct comparison of an enzyme's catalytic efficiency towards them. nih.gov While specific kinetic data for the enzymes acting on this compound are not extensively available, the principles of enzyme kinetics and substrate specificity observed in related systems provide a framework for understanding their function.

Molecular Mechanisms and Cellular Signaling Roles of Inositol Derivatives

Involvement in Inositol (B14025) Phosphate (B84403) Metabolism and Regulation

The metabolism of inositol phosphates is a cornerstone of cellular signaling, initiating cascades that regulate everything from cell growth to neurotransmission. Inositols are precursors to phosphatidylinositol phosphates (PIPs), which are key components of cell membranes and can be rapidly phosphorylated and dephosphorylated to generate a variety of signaling molecules.

The guanidino group, with its positive charge and ability to form multiple hydrogen bonds, could potentially influence the enzymes involved in inositol phosphate metabolism, such as kinases and phosphatases. This interaction could either enhance or inhibit the production of key signaling molecules like inositol 1,4,5-trisphosphate (IP3), thereby modulating downstream cellular responses.

The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. The pathway is activated by a variety of extracellular signals and leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.

There is a growing body of evidence suggesting that various inositol derivatives can influence the PI3K/Akt signaling pathway. For example, myo-inositol supplementation has been shown to upregulate the expression of key components of this pathway, such as AMPK, AKT, and PDK-1, in certain cell types. This modulation is associated with improved insulin (B600854) sensitivity and glucose metabolism.

While direct evidence for 1-Guanidino-1-deoxy-scyllo-inositol is lacking, a related compound, a guanidine-appended scyllo-inositol derivative known as AAD-66, has been investigated for its therapeutic potential in Alzheimer's disease. Although the primary focus of these studies was on its ability to reduce amyloid-beta plaque formation, the introduction of guanidine (B92328) moieties was designed to enhance its cellular uptake and brain delivery, suggesting that the guanidino group can significantly alter the biological activity of the parent inositol molecule. It is plausible that such modifications could also influence its interaction with signaling pathways like the PI3K pathway, though this remains an area for future investigation.

| Key Pathway Element | Potential Modulation by Inositol Derivatives |

| PI3K (Phosphoinositide 3-Kinase) | Activity may be influenced by the availability of inositol precursors. |

| Akt (Protein Kinase B) | Phosphorylation and activation can be modulated by upstream inositol phosphate signaling. |

| mTOR (mammalian Target of Rapamycin) | A downstream effector of the PI3K/Akt pathway, its activity can be indirectly affected. |

| GSK-3β (Glycogen Synthase Kinase 3β) | Another downstream target, its inhibition by Akt can be influenced by inositol signaling. |

Broader Significance of Inositols as Second Messengers

Inositols are integral to the generation of second messengers that translate extracellular signals into intracellular responses. This signaling is crucial for maintaining cellular homeostasis and responding to environmental changes.

The most well-understood role of inositols in signaling is through the phosphatidylinositol cycle. Upon stimulation of certain cell surface receptors, the enzyme phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the cell membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration triggers a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription. DAG, on the other hand, remains in the plasma membrane and activates protein kinase C (PKC), another important signaling protein with numerous downstream targets.

Through their role in generating these potent second messengers, inositols have the potential to modulate a vast array of cellular behaviors. By influencing the levels of IP3 and DAG, and consequently intracellular calcium and PKC activity, inositols can impact processes such as:

Cell Proliferation and Differentiation: The PI3K/Akt pathway, which is influenced by inositol signaling, is a key regulator of the cell cycle.

Apoptosis (Programmed Cell Death): Akt, a central kinase in the PI3K pathway, is a critical survival factor that inhibits apoptosis.

Metabolism: Inositols are known to play a role in insulin signaling and glucose metabolism.

Neuronal Function: Inositol-based signaling is crucial for synaptic transmission and plasticity.

The addition of a guanidino group to the inositol structure could potentially fine-tune these modulatory effects, offering a novel way to influence cellular behavior for therapeutic purposes.

Mechanistic Insights into Disease Associations (Non-Clinical)

Dysregulation of inositol signaling has been implicated in a variety of diseases. While clinical data for this compound is not available, preclinical studies on related compounds provide some mechanistic insights into their potential therapeutic applications.

A notable example is the guanidine-appended scyllo-inositol derivative, AAD-66, which has shown promise in animal models of Alzheimer's disease. The proposed mechanism of action for scyllo-inositol and its derivatives in this context is their ability to interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides, which are a hallmark of the disease. The guanidino groups in AAD-66 are thought to enhance its ability to cross the blood-brain barrier and interact with these Aβ aggregates.

Pathways Implicated in Metabolic Dysregulation

Inositol and its derivatives are recognized as significant signaling molecules, particularly in the context of metabolic regulation. While direct studies on this compound's role in metabolic dysregulation are not extensively detailed in current literature, the broader family of inositols, especially myo-inositol and D-chiro-inositol, are known to be crucial components of insulin signaling pathways. nih.govnih.gov These compounds can act as second messengers, influencing glucose metabolism and insulin sensitivity. researchgate.netsemanticscholar.orgginexeltis.mx

Inositol phosphoglycans (IPGs) are released upon insulin stimulation and can modulate the activity of enzymes central to glucose metabolism. nih.govresearchgate.net For instance, IPGs can activate phosphoprotein phosphatase 2C-α (PP2Cα) and pyruvate (B1213749) dehydrogenase phosphatase (PDHP), which in turn stimulates glycogen synthase and the oxidative metabolism of glucose. researchgate.net Given that this compound is a derivative of scyllo-inositol, it is plausible that it may interact with or modulate these pathways. However, deviations from the physiological levels of myo- and scyllo-inositol have been associated with various diseased states, suggesting that alterations in the balance of inositol isomers can have significant metabolic consequences. bac-lac.gc.ca

The structural modifications present in this compound, namely the guanidinium (B1211019) group, could potentially alter its interaction with metabolic enzymes and signaling proteins compared to its parent compound, scyllo-inositol. Further research is necessary to elucidate the specific pathways through which this compound may influence metabolic dysregulation.

Interactions with Protein Aggregation in Model Systems of Neurodegenerative Disorders (e.g., Aβ Stabilization in vitro/in vivo animal models)

A substantial body of research has focused on the interaction of scyllo-inositol and its derivatives with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.govaustinpublishinggroup.comunicamp.br These compounds have been shown to inhibit the formation of toxic Aβ fibrils and stabilize smaller, non-toxic oligomeric species. nih.govnih.gov

In Vitro Studies

In vitro experiments have demonstrated that scyllo-inositol and its derivatives can directly interact with Aβ peptides. nih.gov Circular dichroism spectroscopy has shown that epi- and scyllo-inositol can induce a structural transition in Aβ42 from a random coil to a β-sheet structure, which is characteristic of small, stable oligomers rather than elongated fibrils. nih.gov

Studies using techniques such as enzyme-linked immunosorbent assays (ELISA) and atomic force microscopy (AFM) have confirmed that scyllo-inositol and its derivatives can prevent Aβ(1-42) fiber formation and promote the formation of small, globular aggregates. nih.gov The guanidine-appended derivative, in particular, has been designed to potentially enhance these anti-aggregation properties.

| Compound | Experimental Technique | Key Finding | Reference |

|---|---|---|---|

| scyllo-Inositol | Circular Dichroism Spectroscopy | Induces structural transition in Aβ42 to β-sheet, stabilizing small aggregates. | nih.gov |

| scyllo-Inositol | Electron Microscopy | Stabilizes small aggregates of Aβ42. | nih.gov |

| scyllo-Inositol | ELISA and Atomic Force Microscopy | Prevents Aβ(1-42) fiber formation and promotes small, globular aggregates. | nih.gov |

| Guanidine-appended scyllo-inositol derivative (AAD-66) | Not specified | Designed to enhance anti-aggregation properties of scyllo-inositol. | nih.gov |

In Vivo Animal Models

The efficacy of scyllo-inositol and its derivatives has also been evaluated in transgenic mouse models of Alzheimer's disease. Oral administration of a guanidine-appended scyllo-inositol derivative, AAD-66, to 5xFAD mice resulted in significant reductions in brain Aβ levels, plaque deposits, and associated gliosis. nih.govresearchgate.net Furthermore, these pathological improvements were correlated with an amelioration of cognitive deficits observed in the animal model. nih.gov

In the TgCRND8 mouse model, administration of scyllo-inositol was found to reverse cerebral Aβ pathology and reduce the mortality rate. bac-lac.gc.ca These findings from animal models suggest that the interactions observed in vitro translate to beneficial effects in a more complex biological system.

| Compound | Animal Model | Observed Effects | Reference |

|---|---|---|---|

| Guanidine-appended scyllo-inositol derivative (AAD-66) | 5xFAD mice | Reduced brain Aβ and plaque deposits; reduced gliosis; ameliorated cognitive deficits. | nih.govresearchgate.net |

| scyllo-Inositol | TgCRND8 mice | Reversed cerebral Aβ pathology; reduced mortality rate. | bac-lac.gc.ca |

Proposed Involvement in Osmoregulation at a Cellular Level

Inositols are known to function as important organic osmolytes in various tissues, particularly in the brain. nih.gov Astrocytes, a type of glial cell in the central nervous system, accumulate myo-inositol to maintain cell volume and ionic balance in response to osmotic stress. While direct evidence for the role of this compound in osmoregulation is limited, its structural similarity to other inositols suggests a potential involvement in this cellular process.

The accumulation of osmolytes is a critical mechanism for cellular adaptation to hyperosmotic environments. It is plausible that this compound could be transported into cells and contribute to the intracellular pool of organic osmolytes, thereby helping to protect cells from the detrimental effects of osmotic stress. However, it is also noted that the administration of scyllo-inositol can lead to a decrease in the concentration of myo-inositol, indicating a competitive interaction for transport or a shift in inositol metabolism. nih.gov The presence of the guanidinium group may influence its transport and accumulation within cells, and further investigation is required to determine its specific role as a cellular osmolyte.

Analytical Methodologies for Research on 1 Guanidino 1 Deoxy Scyllo Inositol

Biochemical Assays for Enzyme Activity Quantification

The enzymatic synthesis and transformation of 1-guanidino-1-deoxy-scyllo-inositol are central to its biological function. Quantifying the activity of enzymes involved in its metabolism is therefore crucial.

Detection of Phosphate (B84403) Release or Product Formation

A key enzymatic reaction in the biosynthesis of this compound involves the hydrolysis of its phosphorylated precursor, this compound 4-phosphate. biocyc.org The activity of the enzyme responsible for this step, this compound-4-phosphate phosphatase, can be quantified by measuring the amount of inorganic phosphate released over time. biocyc.org This is a common strategy for assaying phosphatases.

Another approach involves monitoring the formation of the product itself, this compound, or other downstream products. For instance, in the context of transaminase enzymes that may act on related compounds, the formation of a different product, such as 1D-1-guanidino-1-deoxy-3-dehydro-scyllo-inositol, can be measured to determine enzyme activity. wikipedia.orgebi.ac.uk Spectrophotometric assays are often employed, where the product of the reaction, or a coupled reaction, absorbs light at a specific wavelength. nih.gov

Advanced Spectroscopic and Chromatographic Techniques

To achieve high sensitivity and specificity in the analysis of this compound and its metabolites, advanced analytical instrumentation is indispensable.

Application of LC-MS-MS in Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS-MS) has emerged as a powerful tool for the quantitative analysis of inositol (B14025) isomers and their derivatives in complex biological matrices like plasma and urine. nih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. A robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of various inositol isomers, including scyllo-inositol. nih.gov Although not specifically detailed for this compound in the provided search results, the principles of this method are directly applicable. The method demonstrates good repeatability and intermediate reproducibility for scyllo-inositol, suggesting its potential for accurately measuring the guanidino-derivative as well. nih.gov

Table 1: Performance of a UHPLC-MS/MS Method for Inositol Isomer Quantification

| Parameter | myo-inositol | chiro- and scyllo-inositols |

|---|---|---|

| Repeatability | < 6% | < 10% |

| Intermediate Reproducibility | < 8% | < 14% |

Data adapted from a study on inositol isomer quantification in plasma and urine. nih.gov

Deuterium (B1214612) Labeling for Mechanistic Tracer Studies

Deuterium (²H) labeling is a valuable technique for investigating the metabolic fate and reaction mechanisms of compounds like this compound. biorxiv.org By introducing deuterium atoms into the molecule, researchers can trace its path through metabolic pathways.

Metabolic flux analysis using stable isotopes, such as deuterium, provides a quantitative understanding of the rates of metabolic reactions. In studies of related metabolic pathways, dual isotopic labeling with ¹³C and ¹⁵N has been used to simultaneously quantify carbon and nitrogen fluxes. embopress.org This approach, termed ¹³C¹⁵N-metabolic flux analysis, has been successfully applied to understand the central carbon and nitrogen metabolism in microorganisms. embopress.org A similar strategy using deuterium labeling could be employed to trace the flow of the inositol ring and the guanidino group of this compound through various metabolic routes, providing insights into its biosynthesis and degradation.

The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. It measures the change in the rate of a reaction when an atom in the substrate is replaced with its heavier isotope. In a study on the biosynthesis of 2-deoxystreptamine, a related aminocyclitol, the KIE was determined for the 2-deoxy-scyllo-inosose (B3429959) synthase reaction using deuterium-labeled glucose-6-phosphate. nih.gov The observed KIE of kH/kD = 2.4 provided strong evidence for a mechanism involving hydride abstraction. nih.gov A similar approach could be applied to enzymes that metabolize this compound to probe their catalytic mechanisms.

NMR Spectroscopy in Structural and Mechanistic Research with Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and mechanistic investigation of inositol derivatives. The use of deuterated analogs, where specific hydrogen atoms are replaced by deuterium, is a sophisticated strategy to simplify complex proton (¹H) NMR spectra and to probe dynamic processes such as intermolecular interactions.

In the case of scyllo-inositol, which possesses a highly symmetrical structure with six equivalent CH protons, the ¹H NMR spectrum is deceptively simple, showing a single resonance at approximately 3.35 ppm. nih.gov However, for derivatives like this compound, this symmetry is broken, leading to more complex spectra. The strategic synthesis of deuterated analogs of this compound can be employed to selectively remove certain proton signals, thereby aiding in the assignment of the remaining resonances and the determination of stereochemistry.

Furthermore, hydrogen-deuterium (H/D) exchange studies monitored by NMR provide valuable mechanistic insights. nih.govwikipedia.org The exchange rates of labile protons, such as those on the hydroxyl and guanidinio groups, with deuterium from a solvent like D₂O, can reveal information about their solvent accessibility and involvement in hydrogen bonding. nih.govwikipedia.org For instance, a slower exchange rate for a particular proton suggests it is sterically hindered or participating in a strong hydrogen bond, which can be critical in understanding how this compound interacts with biological targets. This technique has been effectively used to study the residual structures of proteins in the presence of guanidinium (B1211019) chloride, highlighting the utility of H/D exchange in probing molecular interactions. nih.gov

Deuterium (²H) NMR spectroscopy of specifically deuterated inositol derivatives has also been utilized to investigate molecular dynamics, such as reorientation motions within different phases of matter. elsevierpure.com While direct studies on deuterated this compound are not widely published, the principles established from related compounds underscore the potential of this methodology.

Radiosynthetic Approaches for in vivo Distribution Studies in Animal Models

To understand the biodistribution of this compound non-invasively, radiosynthetic methods are employed to label the molecule or its analogs with positron-emitting isotopes, enabling in vivo imaging with Positron Emission Tomography (PET).

A key strategy for PET imaging is the synthesis of a fluorinated analog, [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol. Fluorine-18 (¹⁸F) is a commonly used positron emitter due to its favorable decay characteristics. The synthesis of this radiotracer has been achieved through various methods.

One reported method involves a one-pot reaction, providing [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol in a radiochemical yield of 16 ± 3% (uncorrected) within a synthesis time of 80 minutes. nih.govCurrent time information in Bangalore, IN. An automated synthesis using a commercial module has also been developed, resulting in improved radiochemical yields of 24.6 ± 3.3% (uncorrected for decay) with a synthesis time of 65 ± 2 minutes and high specific activities of ≥195 GBq/µmol at the end of synthesis. bmrb.ionih.gov These radiosynthetic methodologies provide the necessary quantities and purity of the tracer for preclinical imaging studies.

| Radiosynthesis Parameter | One-Pot Reaction | Automated Synthesis |

| Radiochemical Yield | 16 ± 3% (uncorrected) | 24.6 ± 3.3% (uncorrected) |

| Synthesis Time | 80 minutes | 65 ± 2 minutes |

| Specific Activity | Not Reported | ≥195 GBq/µmol |

PET imaging with [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol has been utilized in preclinical animal models, particularly mice bearing human tumor xenografts, to investigate its biodistribution. These studies often compare the uptake of [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol with that of the widely used PET tracer, [¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG).

In mice with subcutaneous human breast cancer xenografts (MDA-MB-231, MCF-7, and MDA-MB-361) and intracranial U-87 MG human glioma xenografts, the uptake of [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol was successfully visualized. bmrb.ionih.gov Notably, in MDA-MB-231 tumors, the uptake of the tracer was comparable to that of [¹⁸F]FDG. bmrb.io A significant finding from these studies is the low brain penetration of [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol. wikipedia.orgCurrent time information in Bangalore, IN. This characteristic results in a significantly higher tumor-to-brain uptake ratio compared to [¹⁸F]FDG, which is advantageous for imaging brain tumors by providing better contrast. bmrb.io For instance, in mice with intracranial U-87 MG xenografts, the tumor-to-brain ratio for [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol was 10.6 ± 2.5, whereas for [¹⁸F]FDG it was 2.1 ± 0.6. wikipedia.orgbmrb.io

Furthermore, the uptake of [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol in inflammatory tissue was found to be lower than that of [¹⁸F]FDG, suggesting a potential for better differentiation between tumor and inflammation. bmrb.ionih.gov

| Compound | Tumor Model | Tumor-to-Brain Ratio | Reference |

| [¹⁸F]1-deoxy-1-fluoro-scyllo-inositol | U-87 MG Glioma | 10.6 ± 2.5 | wikipedia.orgbmrb.io |

| [¹⁸F]FDG | U-87 MG Glioma | 2.1 ± 0.6 | wikipedia.orgbmrb.io |

Advanced Derivatives and Analog Studies of 1 Guanidino 1 Deoxy Scyllo Inositol

Unraveling Structure-Activity Relationships

The biological efficacy of 1-Guanidino-1-deoxy-scyllo-inositol is intrinsically linked to its unique chemical architecture. Researchers have been actively exploring how modifications to the guanidine (B92328) group and the inositol (B14025) scaffold impact its interactions with biological targets.

The Role of Guanidine-Appended Inositol Derivatives

The guanidinium (B1211019) group, with its positive charge and ability to form multiple hydrogen bonds, plays a pivotal role in the biological activity of these compounds. Studies on various guanidine-appended inositol derivatives have shed light on their structure-activity relationships.

One notable example is the development of dimeric myo- and scyllo-inositol scaffolds functionalized with eight guanidine residues. These molecules have been investigated as molecular transporters. Bioassays revealed that their ability to translocate across cell membranes varies depending on the stereochemistry of the inositol core and the length of the linkers connecting the guanidine groups. nih.gov Interestingly, myo-inositol-based transporters were found to target mitochondria, whereas the more symmetric scyllo-inositol derivatives did not show significant mitochondrial colocalization. nih.gov

Furthermore, a specific guanidine-appended scyllo-inositol derivative, designated AAD-66, has shown promise in the context of Alzheimer's disease. This compound demonstrated enhanced brain delivery and was effective in reducing brain Aβ plaque deposits, and gliosis, and improving behavioral memory deficits in a mouse model of the disease.

| Derivative | Scaffold | Key Feature | Observed Biological Activity |

| Dimeric Guanidinylated Inositols | myo- or scyllo-inositol dimers | Eight guanidine residues | Varying membrane translocation ability, potential for drug delivery |

| AAD-66 | scyllo-inositol | Appended guanidine group | Enhanced brain delivery, reduction of Alzheimer's-related pathologies in mice |

Influence of Deoxy and Fluoro Substitutions on Biological Interactions

The strategic replacement of hydroxyl groups on the scyllo-inositol ring with deoxy or fluoro substituents has been a key strategy to probe the molecular details of its biological interactions. A series of scyllo-inositol derivatives with deoxy, fluoro, chloro, and methoxy (B1213986) substitutions have been synthesized to investigate their effects on the aggregation of the amyloid-beta (Aβ42) peptide, a hallmark of Alzheimer's disease. nih.gov

Electron microscopy analyses revealed that 1-deoxy-1-fluoro-scyllo-inositol significantly inhibits the formation of Aβ42 fibers. nih.gov This finding underscores the importance of specific hydroxyl group orientations for mediating the interaction with and inhibition of Aβ aggregation. Other derivatives showed varying effects on the morphology of the resulting Aβ42 fibers, indicating that even subtle structural changes can have a profound impact on biological activity. nih.gov

In a related vein, [18F]-1-deoxy-1-fluoro-scyllo-inositol has been synthesized and evaluated as a novel PET radiotracer. rsc.org While it exhibited low brain penetration, it showed potential for imaging rodent tumor models, highlighting another application for these modified inositols. rsc.org

| Substitution | Compound | Biological Context | Key Finding |

| Deoxy and Fluoro | 1-deoxy-1-fluoro-scyllo-inositol | Aβ42 peptide aggregation | Significant inhibition of fiber formation nih.gov |

| Deoxy and Fluoro | [18F]-1-deoxy-1-fluoro-scyllo-inositol | PET imaging | Potential for tumor imaging in rodent models rsc.org |

Engineered Pathways for Analog Production

The production of scyllo-inositol, the precursor for this compound and its analogs, has been a focus of metabolic engineering efforts. These advancements pave the way for the sustainable and cost-effective production of these valuable compounds.

Researchers have successfully engineered strains of Corynebacterium glutamicum and Bacillus subtilis to produce scyllo-inositol from readily available starting materials like myo-inositol or glucose. nih.govasm.org The metabolic pathway in C. glutamicum involves the NAD+-dependent oxidation of myo-inositol to 2-keto-myo-inositol, followed by an NADPH-dependent reduction to scyllo-inositol. nih.govbohrium.com To optimize production, genes involved in the catabolism of myo-inositol were deleted. nih.govbohrium.com

Furthermore, to enable production from inexpensive carbon sources, genes for myo-inositol 1-phosphate synthase (Ino1) and myo-inositol 1-phosphatase (ImpA), which convert glucose 6-phosphate into myo-inositol, were overexpressed alongside the key dehydrogenases. nih.govresearchgate.net This strategy led to the production of up to 4.4 g/L of scyllo-inositol from sucrose (B13894) in engineered C. glutamicum. nih.govresearchgate.net

While these pathways have been engineered for scyllo-inositol production, they provide a critical foundation for the biosynthesis of more complex analogs. The enzymatic machinery identified and optimized in these studies could potentially be harnessed in chemoenzymatic strategies to produce a variety of guanidino-inostiol derivatives.

Characterization of Novel Synthetic Analogs

The synthesis and characterization of novel analogs of this compound are crucial for expanding the understanding of their chemical properties and biological potential. A variety of synthetic approaches have been employed to create new derivatives with unique features.

One area of exploration has been the synthesis of dimeric inositol scaffolds. These have been prepared by linking two units of myo- or scyllo-inositol through a carbonate or amide linkage. nih.gov The subsequent attachment of multiple guanidine functionalities was achieved through peracylation with ω-aminocarboxylate derivatives of varying lengths. nih.gov These novel transporters were characterized by their ability to traverse cell membranes and their tissue distribution patterns in mice, which were found to differ from those of traditional peptide-based transporters. nih.gov

The synthesis of 5′-guanidino xylofuranosyl nucleosides, while not directly inositol-based, provides valuable insights into guanidinylation methodologies that can be applied to the inositol scaffold. mdpi.com These syntheses often involve a key step of Staudinger reduction of an azide (B81097) precursor followed by guanidinylation. mdpi.com

The characterization of these novel analogs involves a suite of analytical techniques. For instance, the synthesis of [18F]-1-deoxy-1-fluoro-scyllo-inositol was confirmed using radio-TLC and HPLC, and its structure was verified by comparison with a non-radioactive standard.

Future Research Directions and Applications in Basic Science

Elucidation of Uncharacterized Enzymatic Activities

The biosynthetic pathway of the streptidine (B14820) moiety of streptomycin (B1217042), which includes 1-Guanidino-1-deoxy-scyllo-inositol, has been generally outlined. However, a deeper understanding of the enzymatic machinery involved presents a significant area for future investigation. While the key enzymes, such as amidinotransferases (e.g., StrB1), have been identified, the precise kinetic parameters, substrate specificities, and potential regulatory mechanisms of all enzymes acting on guanidino-insoitol intermediates are not fully characterized. Future research could focus on the heterologous expression and purification of enzymes from the streptomycin biosynthesis gene cluster to perform detailed in vitro characterization. This would involve a systematic analysis of each enzyme's activity with this compound and its structural analogs.

Furthermore, the potential for previously uncharacterized or promiscuous enzymatic activities within the streptomycin-producing organisms, Streptomyces griseus, and related species remains an open question. For instance, the existence of specific phosphatases, kinases, or modifying enzymes that act on this compound or its phosphorylated derivatives could reveal novel regulatory checkpoints or shunt pathways in streptomycin biosynthesis. Advanced proteomic and metabolomic approaches could be employed to identify proteins that interact with this specific metabolite, potentially uncovering new enzymatic functions.

A comparative enzymatic study with the bluensomycin (B1667139) biosynthetic pathway, which produces a carbamoylated rather than a diguanidinated aminocyclitol, could also provide valuable insights. Understanding the subtle differences in the enzymes from these two closely related pathways could illuminate the molecular basis for their divergent catalytic functions and substrate selections.

| Enzyme Class | Potential Uncharacterized Activity | Research Approach |

| Phosphatases | Specific dephosphorylation of a phosphorylated precursor to this compound. | In vitro assays with purified enzymes from the str gene cluster. |

| Kinases | Phosphorylation of this compound at a specific hydroxyl group, potentially regulating its subsequent enzymatic conversion. | Targeted gene knockout and metabolite analysis in Streptomyces griseus. |

| Isomerases | Conversion of this compound to a stereoisomer, potentially leading to novel aminoglycoside structures. | Structural analysis of intermediates in mutant strains. |

| Acyltransferases | Modification of the inositol (B14025) ring with acyl groups, potentially altering the final antibiotic structure or its biological activity. | Co-expression of the str gene cluster with known acyltransferase genes. |

Deeper Exploration of Signaling Pathway Intersections

Inositols and their phosphorylated derivatives are well-established as critical components of cellular signaling pathways in eukaryotes, acting as second messengers that regulate a myriad of cellular processes. While the direct involvement of this compound in bacterial signaling is currently unknown, its structural similarity to myo-inositol and scyllo-inositol suggests the intriguing possibility of crosstalk with bacterial signaling cascades. Future research should explore whether this guanidinylated cyclitol can influence bacterial signaling pathways, perhaps by mimicking or antagonizing the binding of native inositol-based signaling molecules.

One potential avenue of investigation is the interaction of this compound with bacterial protein kinases and phosphatases. In eukaryotes, inositol polyphosphates can allosterically regulate enzyme activity. It would be valuable to investigate whether this compound or its phosphorylated derivatives can modulate the activity of bacterial kinases involved in developmental processes, such as sporulation and antibiotic production.

Furthermore, the role of inositol phosphoglycans (IPGs) as second messengers in insulin (B600854) signaling in mammals provides a paradigm for how inositol-containing molecules can mediate cellular responses. Investigating whether analogous signaling systems exist in bacteria and whether this compound could be a component of such pathways is a promising area for future research. This could involve searching for bacterial receptors or binding proteins that specifically recognize this molecule.

Potential as Biochemical Probes in Cellular Research

The unique structure of this compound, with its guanidinium (B1211019) group and multiple hydroxyl moieties, makes it an attractive scaffold for the development of novel biochemical probes. The guanidinium group, being positively charged at physiological pH, can facilitate interactions with negatively charged macromolecules such as nucleic acids and phosphorylated proteins.

Future research could focus on the synthesis of derivatized versions of this compound. For instance, the attachment of fluorescent tags, photoaffinity labels, or biotin moieties to the inositol ring could create powerful tools for identifying and characterizing cellular targets. These probes could be used to:

Identify interacting proteins: By using affinity chromatography or photo-crosslinking experiments, it may be possible to isolate and identify proteins that bind to this compound, potentially revealing new enzymes, receptors, or transport proteins.

Visualize subcellular localization: Fluorescently labeled derivatives could be used to track the uptake and distribution of this compound within bacterial cells, providing insights into its transport and metabolism.

Study enzyme mechanisms: Analogs with modified functional groups could be synthesized to probe the active sites of enzymes involved in its biosynthesis and metabolism.

The development of azido-inositol probes for metabolic labeling of inositol-containing glycans in mycobacteria provides a template for similar approaches with this compound. The introduction of a bioorthogonal handle, such as an azide (B81097) or alkyne, would allow for the visualization and identification of downstream metabolites and their macromolecular conjugates.

| Probe Type | Potential Application |

| Fluorescently Labeled | Visualization of uptake and subcellular localization in Streptomyces. |

| Biotinylated | Affinity purification of interacting proteins from cell lysates. |

| Photoaffinity Labeled | Covalent trapping and identification of binding partners in situ. |

| Bioorthogonal (Azido/Alkyne) | Metabolic labeling and tracking of downstream products in streptomycin biosynthesis. |

Role in Understanding Microbial Secondary Metabolism Evolution

The biosynthesis of aminoglycoside antibiotics, including streptomycin, is a complex process involving numerous enzymatic steps encoded by large gene clusters. Studying the intermediates of these pathways, such as this compound, can provide valuable clues about the evolution of these intricate metabolic networks.

A key area for future research is the comparative analysis of the streptomycin biosynthetic gene cluster with those of other aminoglycosides, such as bluensomycin. Bluensomycin contains a carbamoylated aminocyclitol instead of the diguanidinated streptidine found in streptomycin. By comparing the enzymes and intermediates in these pathways, researchers can gain insights into the evolutionary divergence of these metabolic routes from a common ancestor. Specifically, understanding why one pathway evolved to incorporate a guanidino group at a particular position while the other utilizes a carbamoyl (B1232498) group could reveal principles of molecular evolution in secondary metabolism.

The phenomenon of horizontal gene transfer is known to play a significant role in the evolution of antibiotic biosynthesis pathways in Streptomyces. Future studies could investigate the distribution of the genes responsible for the synthesis of this compound across different bacterial species and strains. This could help to map the evolutionary trajectory of this part of the streptomycin pathway and determine whether it was acquired through horizontal gene transfer.

Finally, the presence of the guanidinium group itself is of evolutionary interest. Guanidinium-containing secondary metabolites are found across various organisms and often exhibit potent biological activities. Investigating the selective pressures that led to the incorporation of this functional group into the scyllo-inositol scaffold in the context of streptomycin biosynthesis could provide a deeper understanding of the chemical logic and evolutionary drivers of natural product diversification.

Q & A

Basic Research Questions

Q. How is the stereochemistry of 1-Guanidino-1-deoxy-scyllo-inositol determined, and what methodological approaches confirm its configuration?

- Methodological Answer : The stereochemical configuration of this compound can be elucidated using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, combined with X-ray crystallography. For inositol derivatives, the IUPAC nomenclature for cyclitols (e.g., "scyllo" configuration) is critical to differentiate stereoisomers. Researchers should cross-reference spectral data with established databases like ChEBI, which classifies amino cyclitols based on hydroxyl and substituent orientations .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves guanidination of scyllo-inositol precursors via nucleophilic substitution or enzymatic catalysis. To optimize purity, high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is recommended. Yield improvements may require adjusting reaction conditions (e.g., pH, temperature) and using protecting groups for hydroxyl moieties to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential for confirming molecular formulas (e.g., exact mass 301.0784028 for the 4-phosphate derivative). Coupled with tandem MS (MS/MS), it aids in structural fragmentation analysis. For functional group identification, Fourier-transform infrared (FTIR) spectroscopy and 2D NMR (e.g., COSY, HSQC) are indispensable .

Advanced Research Questions

Q. How does phosphorylation at the 4-position of this compound influence its biological activity?

- Methodological Answer : Phosphorylation modifies solubility and interaction with lipid bilayers or enzymes. To study this, researchers should synthesize the 4-phosphate derivative using kinase assays or chemical phosphorylation. Biological activity can be assessed via in vitro kinase inhibition assays or cellular uptake studies using fluorescently tagged analogs. Comparative metabolomics may reveal pathway-specific effects .

Q. What experimental models are suitable for investigating the role of this compound in cellular signaling?

- Methodological Answer : Yeast or mammalian cell lines with inositol auxotrophy (e.g., S. cerevisiae ino1Δ mutants) are ideal for functional studies. Radiolabeled - or -guanidino derivatives can track metabolic incorporation. For mechanistic insights, CRISPR-Cas9 knockout models targeting inositol transporters or phosphatases are recommended .

Q. How should researchers address discrepancies in reported biological activities or synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer composition, cell viability thresholds) or impurities in synthetic batches. To resolve this, adopt standardized protocols (e.g., impedance cardiography principles for methodological rigor) and validate results using orthogonal techniques. Reproducibility can be enhanced by sharing raw data and synthetic intermediates via open-access repositories .

Methodological Frameworks for Study Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound?

- Methodological Answer : Apply the FINER framework to evaluate study feasibility (e.g., compound availability), novelty (e.g., unexplored phosphorylation sites), and relevance (e.g., links to inositol-mediated diseases like diabetes). For ethical considerations, ensure compliance with guidelines for handling cytotoxic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。